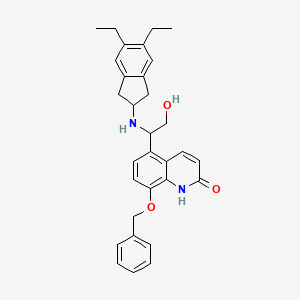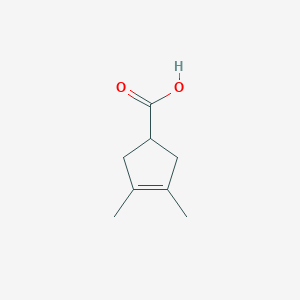
3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentene, featuring two methyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of palladium-catalyzed hydrocarboxylation of cyclopentene, which allows for the direct introduction of the carboxylic acid group . This method is advantageous due to its scalability and the relatively mild reaction conditions required.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The methyl groups may also affect the compound’s overall reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Cyclopentene: A simpler analog without the methyl groups and carboxylic acid functionality.
3-Cyclopentene-1-carboxylic Acid: Lacks the methyl groups present in 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid.
Dimethylcyclopentene: Contains the methyl groups but lacks the carboxylic acid functionality.
Uniqueness: this compound is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
768-38-7 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3,4-dimethylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(8(9)10)4-6(5)2/h7H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
ULFSQDJQQLJTSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


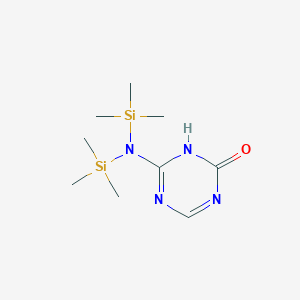
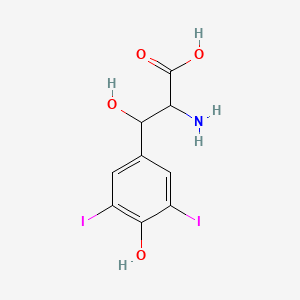
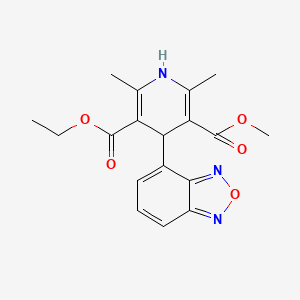
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)

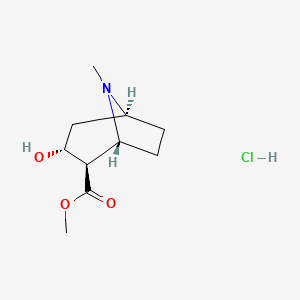


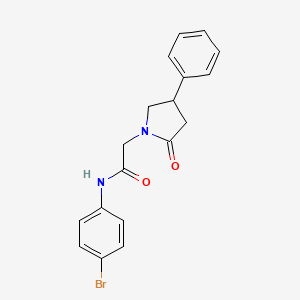
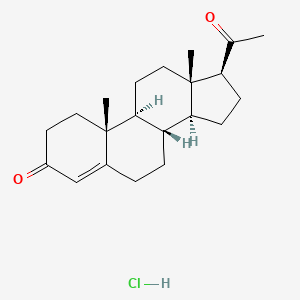

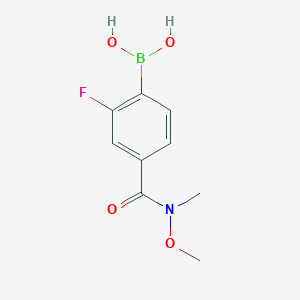
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
